2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a derivative of boronic esters, which are known for their versatility in forming carbon-carbon bonds through various coupling reactions. This compound is particularly valued for its stability and reactivity, making it a useful building block in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound may interact with various organic substrates and transition metal catalysts in these reactions.
Mode of Action
The mode of action of 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound, as an organoboron reagent, undergoes transmetalation, a process where it transfers a formally nucleophilic organic group from boron to a palladium catalyst . This reaction forms a new carbon-carbon bond, contributing to the synthesis of various organic compounds .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester participates, is a key biochemical pathway. This reaction is a type of palladium-catalyzed cross-coupling process, widely used in organic synthesis to create carbon-carbon bonds . The downstream effects include the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Result of Action
The result of the action of 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction
Action Environment
The action, efficacy, and stability of 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst (such as palladium), the pH of the reaction environment, the temperature, and the presence of other reactants or substances . These factors can affect the compound’s ability to participate in the Suzuki–Miyaura reaction and form new carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes. One common method is the Miyaura borylation reaction, where an alkyne reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired boronic ester with high selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and scalability. The use of automated systems allows for precise temperature and pressure regulation, ensuring consistent product quality. Catalysts such as palladium or nickel complexes are often employed to facilitate the reaction, and solvents like tetrahydrofuran or dimethylformamide are used to dissolve the reactants.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol using hydrogen peroxide or sodium perborate.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of the corresponding alkane.
Substitution: The boronic ester group can be substituted with other functional groups through Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents like toluene or ethanol.
Major Products Formed
Oxidation: Corresponding alcohols.
Reduction: Corresponding alkanes.
Substitution: Various substituted aromatic or aliphatic compounds, depending on the halide used in the coupling reaction.
Scientific Research Applications
2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it invaluable in constructing complex molecular architectures.
Biology: The compound is used in the development of boron-containing drugs, which can exhibit unique biological activities. It is also employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Boronic esters are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where they help deliver boron atoms to tumor cells.
Industry: In the field of materials science, this compound is used in the production of polymers and advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar in structure but with different reactivity and stability profiles.
Pinacolborane: A precursor to various boronic esters, including the compound .
Uniqueness
2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which impart high stability and reactivity. The presence of the 4-chlorophenyl group enhances its electronic properties, making it particularly suitable for certain synthetic applications. Its tetramethyl-1,3,2-dioxaborolane moiety provides steric protection, reducing unwanted side reactions and increasing the efficiency of coupling reactions.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGBFKOANEXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656856 | |
Record name | 2-[1-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-54-3 | |
Record name | 2-[1-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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